Erythribyssin O is a compound belonging to the class of macrolide antibiotics, specifically derived from the fermentation products of certain bacterial strains. It is recognized for its antibacterial properties and is structurally related to erythromycin, a well-known antibiotic used to treat various bacterial infections. The compound is primarily sourced from the bacterium Saccharopolyspora erythraea, which has been extensively studied for its ability to produce erythromycin and its derivatives.
Erythribyssin O is isolated from the fermentation of specific actinomycetes, particularly Saccharopolyspora erythraea. This strain has been a significant source for the discovery and production of various macrolide antibiotics, including erythromycin itself. The natural biosynthetic pathways in these microorganisms facilitate the production of erythribyssin O, making it an important compound in antibiotic research.
Erythribyssin O falls under the category of macrolide antibiotics, which are characterized by their large lactone rings. It shares structural similarities with other macrolides, such as erythromycin, azithromycin, and clarithromycin. These compounds are typically classified based on their chemical structure and mechanism of action against bacterial pathogens.
The synthesis of erythribyssin O can be approached through various methods, including:
Erythribyssin O features a complex molecular structure typical of macrolides. Its backbone consists of a large lactone ring with various hydroxyl and amino groups that contribute to its biological activity.
The structural data can be represented using standard chemical notation:
Erythribyssin O undergoes various chemical reactions typical for macrolides:
Research indicates that modifications at specific positions (e.g., C2 and C12) can enhance or alter the antibacterial properties of erythribyssin O. These reactions are often studied in the context of improving bioavailability and efficacy against resistant bacterial strains.
Erythribyssin O exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking peptide bond formation and disrupting translation processes essential for bacterial growth.
Studies have shown that erythribyssin O's mechanism closely resembles that of other macrolides, with specific binding affinities noted in biochemical assays. Its effectiveness against various gram-positive bacteria highlights its potential therapeutic applications.
Erythribyssin O is primarily studied for its potential applications in:
Research continues into optimizing erythribyssin O's properties for enhanced clinical use against resistant bacterial strains, making it a significant focus within antibiotic research fields.
Metabolic engineering of Saccharopolyspora erythraea has emerged as a pivotal strategy for enhancing Erythribyssin O biosynthesis. The Design-Build-Test-Learn (DBTL) framework has been systematically applied to optimize precursor flux and cofactor regeneration. Recent work demonstrates that targeted suppression of the succinyl-CoA synthetase beta subunit gene (sucC) using CRISPR-dCas9 interference technology significantly improves erythromycin A titers (1125.66 mg·L⁻¹, a 43.5% increase) by redirecting carbon flux toward polyketide backbone formation [1]. Concurrent engineering of propionyl-CoA metabolism has proven equally critical; deletion of the propionyltransferase acuA combined with overexpression of the propionylation-resistant propionyl-CoA synthetase SACE_1780 increased precursor supply by 33% compared to wild-type strains [5]. Multi-omics analyses further reveal that engineered strains exhibit profound alterations in central carbon metabolism, amino acid metabolism, and NADPH regeneration pathways, necessitating precise ammonium sulfate supplementation to prevent nitrogen depletion-induced autolysis during late fermentation phases [1].
Table 1: Key Metabolic Engineering Strategies in Saccharopolyspora erythraea
| Target System | Engineering Approach | Impact on Yield | Reference |
|---|---|---|---|
| Succinate metabolism | sucC suppression via CRISPR-dCas9 | 43.5% increase | [1] |
| Propionyl-CoA supply | ΔacuA + SACE_1780 overexpression | 33% increase vs wild-type | [5] |
| Nitrogen metabolism | Ammonium sulfate supplementation | Prevents nitrogen depletion | [1] |
| Secondary messengers | (p)ppGpp synthetase expression | 200% increase in WT strains | [6] |
The modular architecture of the Erythribyssin O polyketide synthase complex enables strategic reprogramming through domain engineering and boundary optimization. Acyltransferase (AT) domain swapping remains particularly challenging due to structural incompatibilities that frequently destabilize the megasynthase complex. Novel high-throughput screening approaches utilizing fluorescence-based solubility biosensors have enabled identification of functional hybrid PKS variants. These biosensors detect misfolded proteins via ibpA promoter activation, allowing rapid discrimination between properly folded and aggregated PKS chimeras [2]. Systematic analysis of interdomain linker regions identified critical boundary positions that maintain structural integrity when incorporating heterologous AT domains. Engineered PKS hybrids with optimized junction sequences retain >95% solubility and near-wild-type activity levels, overcoming a major bottleneck in analog biosynthesis [2]. Computational redesign of AT substrate specificity has further expanded the extender unit repertoire, with the Val295Ala mutation in DEBS module 6 enabling incorporation of propargyl malonyl-CoA extender units—a strategy directly transferable to Erythribyssin O diversification [10].
Post-assembly line tailoring reactions are essential for Erythribyssin O bioactivity, requiring precise spatial and temporal regulation of hydroxylation, glycosylation, and methylation. In Saccharopolyspora erythraea, the cytochrome P450 EryK catalyzes C-12 hydroxylation while the O-methyltransferase EryG mediates C-3″ O-methylation. Industrial strain engineering has demonstrated that eryK and eryG expression optimization significantly reduces undesirable intermediates Erythromycin B and Erythromycin C [3]. Implementation of an artificial ΦC31 attB site cassette (containing eight consecutive attB sequences) enabled stable chromosomal integration of eryK-eryG expression modules, ensuring genetic stability without antibiotic selection pressure. This platform increased Erythromycin A purity by 22% through enhanced biotransformation efficiency at the late biosynthetic stages [3]. Furthermore, propionylation-mediated post-translational regulation of tailoring enzymes has been identified as a critical control mechanism, with engineered deacylases offering new targets for metabolic intervention [5].
Advanced metabolic flux analysis has revealed critical nodes limiting Erythribyssin O productivity during industrial fermentation. ¹³C-based flux mapping demonstrates that engineered Saccharopolyspora erythraea strains exhibit significantly altered carbon partitioning, with the oxidative pentose phosphate pathway flux increasing by 60% to supply NADPH for polyketide reduction reactions [1]. Unexpectedly, nitrogen source availability profoundly influences secondary messenger signaling; low 2-oxoglutarate concentrations in high-producing strains create a "nitrogen-rich" pseudosignal that downregulates nitrogen assimilation genes despite actual nitrogen limitation. This dysregulation constrains precursor availability and can be counteracted by glutamate supplementation [6]. The stringent response alarmone (p)ppGpp has been identified as a master regulator, with its intracellular concentration correlating directly with ery gene transcription. Overexpression of the truncated (p)ppGpp synthetase RelA (1-489) from Streptomyces coelicolor increased erythromycin yield by 200% in wild-type Saccharopolyspora erythraea by mimicking nutrient limitation signals [6]. Cyclic di-GMP (c-di-GMP) similarly activates biosynthesis by enhancing the DNA-binding activity of the pathway-specific regulator BldD.
Table 2: Metabolic Flux Parameters in High-Producing Fermentations
| Metabolic Parameter | Wild-Type Strain | Engineered Strain | Impact on Biosynthesis |
|---|---|---|---|
| Pentose phosphate flux | Baseline | +60% | Increased NADPH supply for ketoreduction |
| (p)ppGpp concentration | 0.5 μM | 5-50 μM | 10-100x higher, activates ery genes |
| 2-Oxoglutarate pool | 15 mM | <2 mM | Triggers nitrogen pseudosufficiency |
| c-di-GMP level | Undetectable | 8.2 pmol/mg | Enhances BldD binding to promoters |
Heterologous production platforms circumvent inherent limitations of native Saccharopolyspora erythraea physiology for Erythribyssin O biosynthesis. Escherichia coli has successfully produced functional erythromycin A through coordinated expression of the entire 55-kb gene cluster (including three giant polyketide synthase genes and 17 tailoring/enzymes), achieving titers of 10 mg·L⁻¹—a landmark demonstration of proteobacterial capacity for complex macrolide production [9]. The Pichia pastoris expression system offers distinct advantages for glycosylated derivatives due to superior eukaryotic protein processing capabilities. Recent advances include the development of methanol-free expression platforms using constitutive promoters and glycoengineered strains that produce humanized glycosylation patterns [4]. However, polyketide synthase expression in yeast remains challenging due to codon bias, protein folding limitations, and insufficient malonyl-CoA precursor pools. Current strategies address these bottlenecks through genomic integration of chaperone co-expression cassettes and metabolic engineering of acetyl-CoA carboxylase to enhance extender unit supply. The Pichia pastoris system has demonstrated particular efficacy for producing individual Erythribyssin O tailoring enzymes, enabling detailed characterization of post-polyketide modification steps in a controlled host environment [4].
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